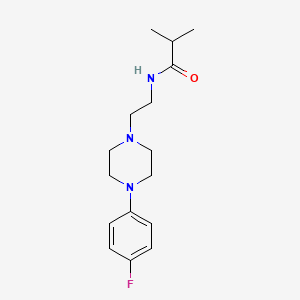

N-(2-(4-(4-Fluorphenyl)piperazin-1-yl)ethyl)isobutyramid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

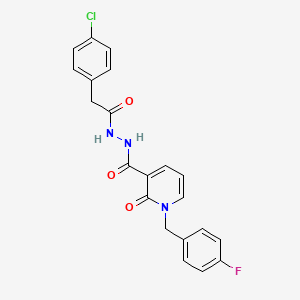

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide”, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

1. Inhibitor von Equilibrativen Nukleosid-Transportern (ENTs) Die Verbindung wurde als neuartiger Inhibitor von ENTs identifiziert, die eine wichtige Rolle bei der Nukleotid-Synthese, der Regulation der Adenosin-Funktion und der Chemotherapie spielen . Sie ist selektiver für ENT2 als für ENT1 .

Neuropharmakologische Anwendungen

Angesichts des neuropharmakologischen Potenzials von Piperazinderivaten könnte die Verbindung auf ihre therapeutischen Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer oder Parkinson untersucht werden, indem gezielt auf bestimmte Neurotransmittersysteme abgezielt wird .

Studien zur Struktur-Aktivitäts-Beziehung

Die Verbindung kann in Studien zur Struktur-Aktivitäts-Beziehung eingesetzt werden. So wurde sie beispielsweise verwendet, um die Auswirkungen verschiedener Modifikationen auf die inhibitorische Aktivität von ENTs zu untersuchen .

Inhibitor von Urease

Benzimidazolderivate der Verbindung haben sich als Urease-Inhibitoren gezeigt, die Anwendungen bei der Behandlung von Krankheiten haben könnten, die durch ureaseproduzierende Bakterien verursacht werden .

5. Inhibitor von Humaner Leukozyten-Elastase (HLE) Der Saccharin-Rest, der in verschiedenen Klassen von 5HT1a-Antagonisten vorkommt, wurde als wichtiger molekularer Bestandteil von Inhibitoren der humanen Leukozyten-Elastase (HLE) identifiziert .

Analgetische Anwendungen

Der Saccharin-Rest wurde auch als wichtiger Bestandteil von Analgetika gefunden, was auf mögliche Anwendungen der Verbindung in der Schmerztherapie hindeutet .

7. Inhibitor von Humaner Mastzellen-Tryptase Die Verbindung könnte möglicherweise als Inhibitor von humaner Mastzellen-Tryptase verwendet werden, die eine Schlüsselrolle bei allergischen und entzündlichen Erkrankungen spielt .

Inhibitor von Aldehyd-Dehydrogenase

Die Verbindung könnte auch als Inhibitor von Aldehyd-Dehydrogenase verwendet werden, was Auswirkungen auf die Behandlung von Alkoholabhängigkeit und Krebs hat .

Wirkmechanismus

Target of Action

The primary target of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function . This could potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s structure-activity relationship studies suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ent1 and ent2 . This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially affect cell viability and protein expression . .

Action Environment

The action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide could be influenced by various environmental factors. For instance, the physicochemical properties of the compound, such as size, charge, and lipophilicity, could affect its interaction with ENTs . Additionally, factors like pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been demonstrated to inhibit ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide has been shown to inhibit the uptake of uridine and adenosine, two important nucleosides, in a concentration-dependent manner . This suggests that the compound could influence cell function by modulating nucleoside transport and, consequently, nucleotide synthesis and adenosine-related functions .

Molecular Mechanism

The molecular mechanism of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with ENTs. It has been shown to reduce the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

It has been reported that the inhibitory effect of the compound on uridine uptake could not be washed out, suggesting a long-lasting effect .

Metabolic Pathways

The metabolic pathways involving N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide are not well-defined yet. Given its potential interaction with ENTs, it may be involved in the metabolic pathways related to nucleoside transport and nucleotide synthesis .

Transport and Distribution

The transport and distribution of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide within cells and tissues are likely to be influenced by its interaction with ENTs

Eigenschaften

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O/c1-13(2)16(21)18-7-8-19-9-11-20(12-10-19)15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVZCTNPFINYLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)

![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)

![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)